molecular formula C17H13ClN2O B10810574 4-(4-Chloro-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one

4-(4-Chloro-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one

Cat. No.: B10810574
M. Wt: 296.7 g/mol
InChI Key: BGJYICFWALJLBY-LFIBNONCSA-N
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Description

4-(4-Chloro-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one is a heterocyclic compound that belongs to the class of pyrazolones It is characterized by the presence of a chloro-substituted benzylidene group, a methyl group, and a phenyl group attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one typically involves the condensation of 4-chlorobenzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

4-(4-Chloro-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it may interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-phenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
  • 4-(4-Chloro-benzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
  • 4-(4-Chloro-phenyl)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one

Uniqueness

4-(4-Chloro-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro-substituted benzylidene group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C17H13ClN2O/c1-12-16(11-13-7-9-14(18)10-8-13)17(21)20(19-12)15-5-3-2-4-6-15/h2-11H,1H3/b16-11+

InChI Key

BGJYICFWALJLBY-LFIBNONCSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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